2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Biological Studies: Its interactions with enzymes and proteins make it a valuable tool for studying biochemical pathways.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival of Helicobacter pylori in the gastric mucosa, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: This compound shares a similar thiadiazole core and has been studied for its urease inhibitory activity.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group and is used in the synthesis of various organic compounds.
Uniqueness
What sets 2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide apart is its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its potential as a urease inhibitor and its diverse applications in medicinal chemistry highlight its significance in scientific research.
Properties
Molecular Formula |
C20H22N4O2S2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C20H22N4O2S2/c1-14(2)24(16-7-5-4-6-8-16)18(25)13-27-20-23-22-19(28-20)21-15-9-11-17(26-3)12-10-15/h4-12,14H,13H2,1-3H3,(H,21,22) |
InChI Key |
JXTFBKVVYUGGCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(S2)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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